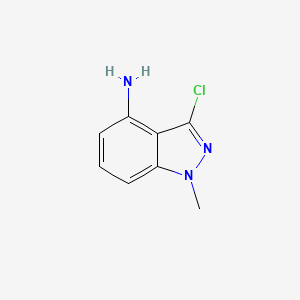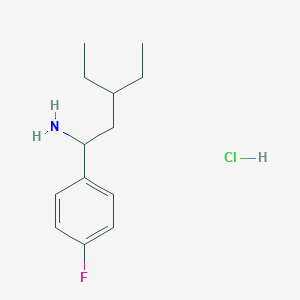
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride
描述
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C₁₂H₂₄FNO·HCl It is a derivative of amphetamine and is known for its stimulant properties
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzaldehyde and ethylmagnesium bromide.
Grignard Reaction: The Grignard reagent (ethylmagnesium bromide) is added to 4-fluorobenzaldehyde to form a secondary alcohol intermediate.
Reduction: The intermediate is then reduced using lithium aluminum hydride (LiAlH₄) to produce the corresponding amine.
Acidification: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to increase yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in the formation of 3-ethyl-1-(4-fluorophenyl)pentan-1-one.
Reduction: Reduction reactions can reduce nitro groups to amines.
Substitution: Substitution reactions can replace hydrogen atoms on the aromatic ring with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and strong acids.
Major Products Formed:
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its effects on biological systems, including its potential as a neurotransmitter analog.
Medicine: It has been investigated for its stimulant properties and potential therapeutic applications in treating conditions such as ADHD and narcolepsy.
Industry: It is used in the development of new pharmaceuticals and as a precursor for other chemical compounds.
作用机制
The compound exerts its effects primarily through its interaction with neurotransmitter systems in the brain. It acts as a central nervous system stimulant by increasing the release of dopamine and norepinephrine. The molecular targets include dopamine receptors and transporters, as well as norepinephrine transporters. The pathways involved include the dopaminergic and noradrenergic systems.
相似化合物的比较
3-Ethyl-1-(4-fluorophenyl)pentan-1-amine hydrochloride is similar to other amphetamine derivatives, such as:
Amphetamine: A well-known stimulant with similar effects on dopamine and norepinephrine.
Methamphetamine: A more potent stimulant with higher potential for abuse.
Phenylpropanolamine: Another amphetamine derivative used in nasal decongestants and weight loss products.
Uniqueness: What sets this compound apart is its specific chemical structure, which influences its pharmacokinetics and pharmacodynamics
属性
IUPAC Name |
3-ethyl-1-(4-fluorophenyl)pentan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20FN.ClH/c1-3-10(4-2)9-13(15)11-5-7-12(14)8-6-11;/h5-8,10,13H,3-4,9,15H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGXKGNNZKROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)CC(C1=CC=C(C=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



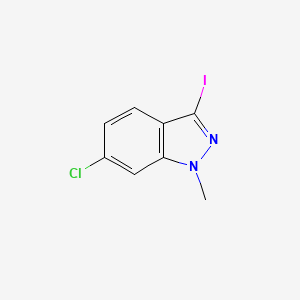
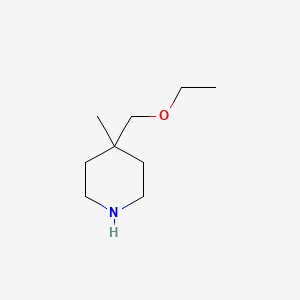
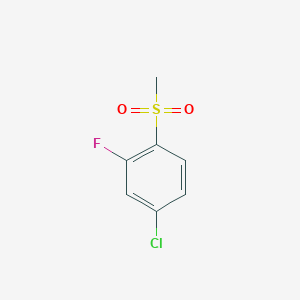
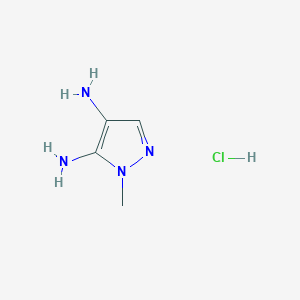
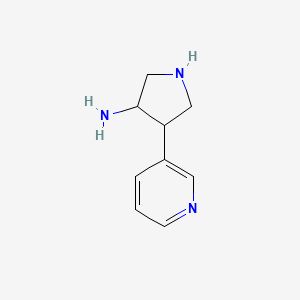
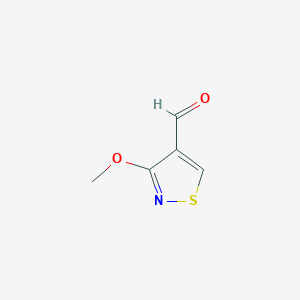
![2-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)acetic acid](/img/structure/B1489895.png)
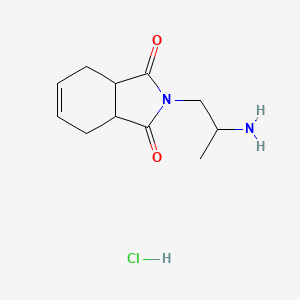


![3-(azetidin-3-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B1489900.png)
